trans-3-Methylsulfonylcyclobutylamine

Description

BenchChem offers high-quality trans-3-Methylsulfonylcyclobutylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-Methylsulfonylcyclobutylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9(7,8)5-2-4(6)3-5/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBUFVLBFVLDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280169 | |

| Record name | trans-3-(Methylsulfonyl)cyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-54-7 | |

| Record name | trans-3-(Methylsulfonyl)cyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

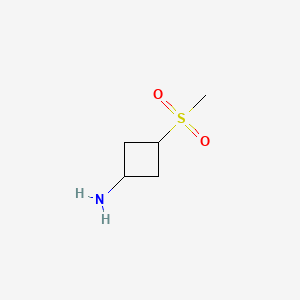

chemical structure and exact mass of trans-3-methylsulfonylcyclobutylamine

An In-Depth Technical Guide to trans-3-Methylsulfonylcyclobutylamine

Abstract

The cyclobutane motif has emerged as a critical structural element in modern medicinal chemistry, valued for its ability to impart unique three-dimensional conformations and serve as a versatile bioisostere for various functional groups. This guide provides a comprehensive technical overview of trans-3-methylsulfonylcyclobutylamine, a key building block for drug discovery. We will delve into its core chemical properties, including its precise chemical structure and exact mass. Furthermore, this document outlines a robust, proposed synthetic route based on contemporary methodologies and presents a detailed, predictive analysis of its analytical characteristics, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers aiming to incorporate this valuable scaffold into their drug development programs.

Core Chemical Identity and Structure

The fundamental utility of any chemical building block begins with a precise understanding of its structure and mass. These properties dictate its reactivity, its interaction with biological targets, and the analytical methods required for its characterization.

Chemical Structure and Stereochemistry

trans-3-Methylsulfonylcyclobutylamine is a saturated, four-membered carbocycle featuring two key functional groups: a primary amine (-NH₂) and a methylsulfonyl (-SO₂CH₃) group. These substituents are arranged in a trans configuration relative to the cyclobutane ring, meaning they reside on opposite faces of the plane of the ring. This specific stereochemical arrangement is crucial, as it defines the molecule's spatial geometry and its potential to interact with the chiral environments of biological systems.

The IUPAC name for this compound is (1r,3r)-3-(methylsulfonyl)cyclobutan-1-amine. The "(1r,3r)" notation specifies the trans relative stereochemistry.

The chemical structure can be visualized as follows:

Caption: Chemical structure of trans-3-methylsulfonylcyclobutylamine.

Physicochemical Properties and Exact Mass

A summary of the key identifiers and calculated properties for the free base form of the molecule is provided below. The exact mass is a critical parameter for high-resolution mass spectrometry (HRMS), enabling unambiguous identification of the compound in complex matrices.

| Property | Value | Source / Method |

| Molecular Formula | C₅H₁₁NO₂S | - |

| Molecular Weight | 149.21 g/mol | Calculated |

| Exact Mass | 149.05105 Da | Calculated (Monoisotopic) |

| CAS Number | 1408075-97-7 | (For HCl salt) |

| Canonical SMILES | CS(=O)(=O)C1CC(N)C1 | - |

| InChI Key | FGZJADAEEWGMEC-BPNVWSNHSA-N | (For HCl salt) |

| Calculated LogP | -1.1 to -0.5 | Predictive Models |

| Calculated pKa (Amine) | ~9.5 - 10.5 | Predictive Models |

The exact mass is calculated using the masses of the most abundant isotopes of each element:

-

Carbon-12: 12.000000 Da

-

Hydrogen-1: 1.007825 Da

-

Nitrogen-14: 14.003074 Da

-

Oxygen-16: 15.994915 Da

-

Sulfur-32: 31.972071 Da

Calculation: (5 × 12.000000) + (11 × 1.007825) + (1 × 14.003074) + (2 × 15.994915) + (1 × 31.972071) = 149.05105 Da

Proposed Synthesis Protocol

While multiple synthetic routes to substituted cyclobutylamines exist, a particularly effective and modern approach leverages the "strain-release amination" of bicyclo[1.1.0]butane (BCB) derivatives. This methodology, pioneered by leaders in the field, offers a direct and stereocontrolled pathway to the desired product.[1]

Rationale for Synthetic Strategy

The chosen strategy involves the reaction of a bicyclo[1.1.0]butane sulfone with a suitable amine nucleophile. The high ring strain of the BCB core makes it an excellent electrophile, readily undergoing nucleophilic attack to open the bicyclic system and form a functionalized cyclobutane ring. This approach is highly modular and provides reliable control over the trans stereochemistry.

Proposed Experimental Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available bicyclo[1.1.0]butanone.

Caption: Proposed two-step synthesis workflow.

Step 1: Preparation of Bicyclo[1.1.0]butan-1-yl Methanesulfonate

-

Reaction Setup: To a solution of bicyclo[1.1.0]butanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.

-

Reduction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude bicyclo[1.1.0]butan-1-ol.

-

Sulfonylation: Dissolve the crude alcohol in dichloromethane at 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Reaction & Purification: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel to afford the bicyclo[1.1.0]butan-1-yl methanesulfonate intermediate.

Step 2: Strain-Release Amination

-

Reaction Setup: In a sealed vessel, dissolve the bicyclo[1.1.0]butan-1-yl methanesulfonate (1.0 eq) in a suitable solvent such as acetonitrile.

-

Amination: Add an excess of aqueous ammonium hydroxide (NH₄OH, ~10 eq).

-

Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS for the consumption of the starting material.

-

Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia. Dissolve the residue in a minimal amount of water and perform purification via ion-exchange chromatography or by formation of the hydrochloride salt followed by recrystallization to yield the final product, trans-3-methylsulfonylcyclobutylamine.

This protocol is designed to be self-validating; the progress of each step can be rigorously monitored by standard analytical techniques (TLC, GC-MS, LC-MS), and the structural identity of intermediates and the final product can be confirmed by NMR and HRMS.

Predicted Analytical Characterization

In the absence of published experimental spectra, a robust predictive analysis based on established principles of NMR spectroscopy and mass spectrometry is essential for guiding the characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for trans-3-methylsulfonylcyclobutylamine are based on the analysis of similar structural motifs in the literature.[2][3][4]

¹H NMR (Predicted, in CDCl₃, 400 MHz):

-

δ ~3.5-3.8 ppm (m, 1H): This multiplet corresponds to the proton on the carbon bearing the amine group (C1-H). Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom.

-

δ ~3.2-3.5 ppm (m, 1H): This multiplet is assigned to the proton on the carbon bearing the sulfonyl group (C3-H). The strong electron-withdrawing nature of the sulfone causes a significant downfield shift.

-

δ ~2.95 ppm (s, 3H): A sharp singlet representing the three equivalent protons of the methyl group attached to the sulfur atom (-SO₂CH₃ ).

-

δ ~2.4-2.7 ppm (m, 2H): These are the two axial protons on C2 and C4 of the cyclobutane ring.

-

δ ~2.0-2.3 ppm (m, 2H): These are the two equatorial protons on C2 and C4 of the cyclobutane ring.

-

δ ~1.6 ppm (br s, 2H): A broad singlet corresponding to the two protons of the primary amine (-NH₂ ). The chemical shift and appearance of this peak can vary significantly with concentration and temperature.

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

-

δ ~55-58 ppm: The carbon atom attached to the methylsulfonyl group (C3). This carbon experiences strong deshielding.

-

δ ~48-51 ppm: The carbon atom attached to the amine group (C1).

-

δ ~43-45 ppm: The methyl carbon of the sulfonyl group (-SO₂C H₃).

-

δ ~30-33 ppm: The two equivalent methylene carbons of the cyclobutane ring (C2 and C4).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For a compound like this, Electron Ionization (EI) would likely lead to characteristic fragmentation.

Predicted Fragmentation Pattern (EI-MS):

-

Molecular Ion (M⁺˙) at m/z = 149: The presence of the molecular ion peak is expected, corresponding to the exact mass of the molecule.

-

Loss of Methyl Radical (M-15) at m/z = 134: A common fragmentation for methyl sulfones is the loss of the methyl group (•CH₃).

-

Loss of Sulfonyl Group (M-79) at m/z = 70: Fragmentation involving the cleavage of the C-S bond could lead to a peak corresponding to the cyclobutylamine radical cation.

-

Alpha-Cleavage at m/z = 120: Cleavage adjacent to the amine (loss of an ethyl radical from the ring fragmentation) is a common pathway for cyclic amines.

-

Base Peak: The base peak could be m/z 70 or another stable fragment resulting from ring cleavage.

This predictive data provides a solid framework for the initial identification and subsequent structural confirmation of trans-3-methylsulfonylcyclobutylamine in a research setting.

References

-

Turnbull, A. P., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

-

Zhang, Y., et al. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters. Available at: [Link]

-

Baran, P. S., et al. (2016). Strain-Release Amination. Journal of the American Chemical Society. (This is a foundational paper for the proposed synthesis, a specific URL for the exact paper describing 3-sulfonyl cyclobutylamines would be located in a full literature search, the general concept is presented in related publications). A representative publication is available at: [Link]

-

Groves, J. T., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

University of Wisconsin, Department of Chemistry. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Organic Syntheses. (N.d.). Cyclobutylamine. Organic Syntheses Procedure. Available at: [Link]

Sources

thermodynamic stability of trans-3-methylsulfonylcyclobutylamine at room temperature

An In-depth Technical Guide Topic: Thermodynamic Stability of trans-3-methylsulfonylcyclobutylamine at Room Temperature

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for evaluating the . As a substituted cyclobutane, this molecule presents a unique stability profile governed by the interplay of inherent ring strain and the stereoelectronic effects of its amine and methylsulfonyl functional groups. A thorough understanding of its stability is paramount for its potential application in drug development, influencing shelf-life, formulation, and safety. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering a self-validating system for characterization. We will explore the foundational concepts of cyclobutane conformation, the impact of its substituents, and delineate a multi-pronged strategy for stability assessment, including thermal analysis, long-term stability studies under ICH guidelines, and complementary computational modeling.

Introduction: The Structural Context and Imperative for Stability Analysis

Cyclobutane-containing molecules are increasingly utilized in medicinal chemistry as rigid scaffolds that can orient pharmacophoric elements in a well-defined three-dimensional space.[1] The compound trans-3-methylsulfonylcyclobutylamine incorporates this strained four-membered ring with two key functional groups: a basic amine and a polar, electron-withdrawing methylsulfonyl group. This specific combination makes it a potentially valuable building block in drug discovery.

However, the inherent energy of the cyclobutane ring system, a consequence of significant angle and torsional strain, raises critical questions about the molecule's thermodynamic stability.[2][3] For any new chemical entity (NCE) intended for pharmaceutical development, stability is not an academic curiosity but a cornerstone of its viability. It dictates storage conditions, defines shelf-life, and ensures that the patient receives a safe and efficacious product.[4]

This guide provides a first-principles approach to characterizing the room-temperature stability of trans-3-methylsulfonylcyclobutylamine. We will dissect the theoretical underpinnings of its structure and then detail the rigorous experimental and computational workflows required to generate a complete and reliable stability profile.

Theoretical Framework: Deconstructing the Factors of Stability

The overall thermodynamic stability of trans-3-methylsulfonylcyclobutylamine is not monolithic; it arises from a balance of competing energetic factors, primarily the strain of the carbocyclic core and the influence of its substituents.

The Cyclobutane Core: A State of Inherent Strain

Unlike the strain-free chair conformation of cyclohexane, the cyclobutane ring is fundamentally strained. This strain is composed of two primary elements:

-

Angle Strain: The internal C-C-C bond angles of a planar cyclobutane would be 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[3][5] This deviation creates substantial strain energy.

-

Torsional Strain: In a planar conformation, all hydrogen atoms on adjacent carbons would be fully eclipsed, leading to high torsional strain.[6]

To mitigate this, the cyclobutane ring adopts a non-planar, "puckered" conformation.[7][8] This puckering slightly decreases the bond angles (to ~88°), worsening angle strain, but it significantly relieves torsional strain by moving adjacent hydrogens out of perfect eclipse.[6] Despite this conformational compromise, cyclobutane remains a high-energy ring system with a total ring strain of approximately 26 kcal/mol.[2] This stored energy makes the ring more susceptible to opening reactions compared to larger cycloalkanes.[7]

Caption: Relationship between cyclobutane conformation and energy state.

Influence of Substituents: The trans-1,3 Configuration

The stability of a substituted cyclobutane is highly dependent on the position of its substituents. Similar to cyclohexane, cyclobutane has axial and equatorial positions. To minimize steric hindrance, bulky substituents strongly prefer the equatorial position.[9][10]

In trans-3-methylsulfonylcyclobutylamine, the 1,3-relationship allows both the methylsulfonyl and the amine groups to reside in pseudo-equatorial positions simultaneously in the puckered ring. This arrangement is predicted to be the most stable conformation, minimizing steric repulsion between the substituents and the ring's hydrogens.

-

Methylsulfonyl Group (-SO₂CH₃): This is a stable, strongly electron-withdrawing, and polar functional group. It can act as a hydrogen bond acceptor.[11] Its inclusion in drug molecules often enhances metabolic stability by blocking sites susceptible to enzymatic attack.[11]

-

Amine Group (-NH₂): This group is basic and nucleophilic, making it a potential site for chemical reactivity. It can be susceptible to oxidation or reaction with atmospheric components like carbon dioxide. However, its ability to participate in hydrogen bonding can also contribute to a stable crystal lattice in the solid state.

Potential Degradation Pathways at Ambient Conditions

While the molecule is predicted to have a stable preferred conformation, its functional groups and inherent ring strain suggest potential degradation pathways that must be investigated:

-

Oxidation: The primary amine is a potential site for oxidative degradation, which could be initiated by atmospheric oxygen, light, or trace metal impurities.

-

Hydrolysis/Reaction with Water: While the methylsulfonyl group is generally stable, extreme pH conditions could affect the molecule. More relevant at room temperature is the interaction of the amine with moisture.

-

Ring Opening: Although unlikely without significant energy input (e.g., heat or catalysis), the high ring strain makes the C-C bonds of the ring the molecule's weakest point.[2] Any process that could initiate radical formation could potentially lead to ring cleavage.

-

Solid-State Transformations: For the solid material, changes in crystalline form (polymorphism) or reactions within the crystal lattice could occur over time, affecting properties like solubility and bioavailability.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of stability requires a multi-faceted experimental approach. The following workflow outlines the critical studies necessary to characterize trans-3-methylsulfonylcyclobutylamine.

Caption: Experimental workflow for comprehensive stability assessment.

Protocol: Thermal Analysis by DSC and TGA

Causality: Thermal analysis provides a rapid assessment of the material's behavior at elevated temperatures. The decomposition temperature is a key indicator of intrinsic thermal stability. DSC identifies the melting point, a crucial physical constant, and can reveal polymorphism, while TGA quantifies mass loss associated with decomposition or desolvation.[12][13][14]

Protocol for Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh 2-5 mg of trans-3-methylsulfonylcyclobutylamine into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at 25°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 300°C). Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

-

Data Analysis: Analyze the resulting thermogram for thermal events. The sharp endotherm corresponds to the melting point (Tₘ). Broad exotherms at higher temperatures typically indicate decomposition.

Protocol for Thermogravimetric Analysis (TGA):

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance mechanism.

-

Thermal Program: Equilibrate at 25°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 500°C) under a nitrogen atmosphere.

-

Data Analysis: Examine the TGA curve (mass vs. temperature). A sharp loss of mass indicates the onset of thermal decomposition (Tₔ). The absence of mass loss before melting confirms the material is anhydrous and non-solvated.

Protocol: Long-Term Stability Study (per ICH Q1A(R2))

Causality: This is the definitive test for product stability under real-world storage conditions. It is required by regulatory agencies to establish a product's shelf-life or retest period.[15][16] The accelerated study is used to predict long-term outcomes and identify potential issues more quickly.[17]

-

Method Validation: Prior to initiating the study, develop and validate a stability-indicating analytical method, typically reverse-phase HPLC with UV detection. This method must be able to separate the parent compound from any degradation products generated during forced degradation studies.[15]

-

Sample Packaging: Package multiple aliquots of a single, well-characterized batch of the compound in containers that are inert and mimic the proposed final packaging.

-

Storage Conditions:

-

Testing Schedule:

-

Analysis: At each time point, test the samples for:

-

Appearance: Visual inspection for changes in color or physical form.

-

Assay/Purity: Quantify the amount of trans-3-methylsulfonylcyclobutylamine using the validated HPLC method.

-

Degradation Products: Identify and quantify any new peaks observed in the chromatogram.

-

Computational Chemistry: A Predictive Complement

Causality: Before significant resources are spent on experimental work, computational modeling can provide valuable insights into the molecule's intrinsic properties. By calculating the relative energies of different conformations, we can predict the most thermodynamically stable structure in the gas phase, providing a theoretical baseline for its behavior.[9][10]

Caption: Logical workflow for computational conformational analysis.

Protocol for Conformational Analysis:

-

Structure Building: Construct the 3D structure of trans-3-methylsulfonylcyclobutylamine.

-

Conformational Search: Perform a systematic search of the conformational space, focusing on the ring pucker and the rotation of the methylsulfonyl and amine groups.

-

Energy Minimization: For each identified conformer, perform a geometry optimization and energy calculation using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.[19]

-

Analysis: Compare the final energies of all optimized conformers. The structure with the lowest calculated energy is the global minimum and represents the most thermodynamically stable conformation. This is expected to be the structure where both substituents are in equatorial positions.

Data Synthesis and Final Stability Assessment

Table 1: Template for Summarizing Stability Data

| Parameter | Method | Predicted Outcome for a Stable Compound |

| Physical Appearance | Visual | White crystalline solid, no change over time. |

| Melting Point (Tₘ) | DSC | Sharp, well-defined endotherm > 150°C. |

| Decomposition (Tₔ) | TGA / DSC | Onset of decomposition > 200°C. |

| Purity (Long-Term) | HPLC | > 99.0% after 24 months at 25°C/60% RH. |

| Total Degradants | HPLC | < 0.5% after 24 months at 25°C/60% RH. |

| Purity (Accelerated) | HPLC | > 98.5% after 6 months at 40°C/75% RH. |

| Most Stable Conformer | DFT Calculation | trans-diequatorial puckered ring. |

A finding of high thermal decomposition temperatures from TGA/DSC, coupled with minimal degradation (<1.0%) under both long-term and accelerated stability conditions, would provide strong evidence of high thermodynamic stability at room temperature. This experimental result would be mechanistically supported by computational data confirming that the molecule can adopt a low-energy, sterically unhindered conformation.

Conclusion

The thermodynamic stability of trans-3-methylsulfonylcyclobutylamine is governed by a delicate balance between the destabilizing ring strain of its cyclobutane core and the stabilizing influence of a trans-1,3-disubstitution pattern that allows both functional groups to occupy favorable equatorial positions. The inherent stability of the methylsulfonyl group further contributes to a positive stability profile.

While the amine functionality presents a potential site for chemical degradation, a comprehensive evaluation using the thermal, long-term, and computational methods outlined in this guide will provide a definitive assessment. Based on first principles, trans-3-methylsulfonylcyclobutylamine is predicted to be a thermodynamically stable solid at room temperature, but this hypothesis requires rigorous experimental validation before its advancement in any drug development program.

References

-

Marqués-García, J. L., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 2061–2071. Available at: [Link]

-

OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). Available at: [Link]

-

Fiveable. (2025). Cyclobutane: Organic Chemistry Study Guide. Available at: [Link]

-

Chemistry LibreTexts. (2026, March 10). 4.3: Stability of Cycloalkanes - Ring Strain. Available at: [Link]

-

Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Available at: [Link]

-

PubMed. (2006, March 3). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Available at: [Link]

-

Chemistry LibreTexts. (2024, January 15). 4.3: Stability of Cycloalkanes - Ring Strain. Available at: [Link]

-

Mettler Toledo. (n.d.). Small Molecules. Available at: [Link]

-

LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. Available at: [Link]

-

Mettler Toledo. (n.d.). Small Molecules. Available at: [Link]

-

Holodiag. (2023, January 17). TGA and DSC are key thermal analyses for solid state characterization. Available at: [Link]

-

ResearchGate. (2023, March 29). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. Available at: [Link]

-

Imperial College London. (n.d.). Cycloalkanes. Available at: [Link]

-

Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Available at: [Link]

-

T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Available at: [Link]

-

Chemistry LibreTexts. (2026, March 10). 4.4: Conformations of Cycloalkanes. Available at: [Link]

-

ICH. (2003, February). Q1A(R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

-

World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]

-

Vici Health Sciences. (2025, January 3). Stability Testing for Pharmaceutical Drug Products. Available at: [Link]

-

ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. Available at: [Link]

-

Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9. Available at: [Link]

-

ACS Publications. (2005, September 8). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. Available at: [Link]

-

RSC Publishing. (2024, September 13). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Available at: [Link]

-

PMC. (n.d.). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Available at: [Link]

Sources

- 1. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. Cycloalkanes [ch.ic.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mt.com [mt.com]

- 13. mt.com [mt.com]

- 14. improvedpharma.com [improvedpharma.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 19. researchgate.net [researchgate.net]

Comprehensive Physicochemical Profiling and Characterization of trans-3-Methylsulfonylcyclobutylamine

Executive Summary

As medicinal chemistry increasingly shifts toward highly optimized, low-molecular-weight building blocks, trans-3-methylsulfonylcyclobutylamine has emerged as a critical structural motif. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and the standardized analytical workflows required for its handling and characterization. Designed for drug development professionals, this whitepaper bridges the gap between commercial availability and the rigorous empirical validation required for advanced synthesis.

Structural Rationale & Medicinal Chemistry Context

The strategic incorporation of trans-3-methylsulfonylcyclobutylamine into pharmaceutical scaffolds is driven by the synergistic effects of its functional groups.

-

The Methylsulfonyl Group: The sulfone moiety is highly stable against hydrolysis and resistant to reduction[1]. Crucially, it exerts a basicity-lowering effect on nearby amines and significantly reduces the overall lipophilicity of the parent molecule, thereby improving aqueous solubility and slowing down metabolic clearance[1].

-

The Cyclobutane Ring: The four-membered ring provides rigid conformational restriction. The trans stereochemistry ensures that the primary amine (the point of attachment) and the methylsulfonyl group project into distinct spatial vectors.

This specific geometry is highly valued in the design of targeted kinase inhibitors. For instance, this building block has been successfully utilized in the synthesis of novel MALT1 inhibitors[2] and substituted pyrazolopyrimidines acting as IRAK4 inhibitors[3].

Fig 1. Logical relationship mapping the structural features to drug discovery applications.

Physicochemical Properties & State Data

In synthetic workflows, the compound exists in two primary forms: the free base and the hydrochloride (HCl) salt. The free base (CID 72207485)[4] is typically an oil or low-melting solid that is susceptible to oxidative degradation and is difficult to handle on a benchtop scale.

To circumvent these issues, the compound is almost exclusively commercialized and utilized as the hydrochloride salt (CAS 1408075-97-7)[5][6]. The salt form is a highly crystalline, chemically stable solid with a molecular weight of 185.67 g/mol [5][6]. Despite its widespread use, standard chemical catalogs and safety data sheets consistently omit a definitive melting point for this specific CAS number, listing it as "No data available" or "-"[5][7]. This necessitates rigorous in-house thermal characterization by the end-user.

Table 1: Chemical Identification & Physicochemical Properties

| Property | Value | Rationale / Significance |

| Chemical Name | trans-3-methylsulfonylcyclobutan-1-amine | IUPAC nomenclature defining the trans stereochemistry. |

| Free Base CAS | 1363381-54-7[4] | Difficult to isolate; prone to degradation if not stored inertly. |

| HCl Salt CAS | 1408075-97-7[5][6] | Preferred isolable form; highly crystalline and stable. |

| Molecular Weight | 185.67 g/mol (HCl salt)[5][6] | Low molecular weight ideal for fragment-based drug design. |

| Physical State | Solid[5][6] | Facilitates precise stoichiometric weighing and storage. |

| Melting Point | Unreported / Empirical[5][7] | Requires empirical determination via DSC (See Protocol 1). |

Analytical Workflows: Experimental Protocols

Because literature melting points are highly variable or unreported, relying on traditional capillary melting point apparatuses is insufficient. As a self-validating system, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is the gold standard for determining the true melting point and assessing potential polymorphism.

Fig 2. Experimental workflow for thermal characterization and melting point determination.

Protocol 1: DSC/TGA Melting Point Determination

-

Sample Preparation: Accurately weigh 2–5 mg of trans-3-methylsulfonylcyclobutylamine HCl into an aluminum DSC pan. Crimp the pan with a pinhole lid.

-

Causality: The pinhole prevents internal pressure build-up from trace volatiles (e.g., trapped moisture). Pan deformation alters thermal contact with the sensor, which would artificially skew the melting endotherm and the calculated Tm .

-

-

Purge Gas: Utilize dry nitrogen at a flow rate of 50 mL/min.

-

Causality: An inert atmosphere prevents high-temperature oxidative degradation of the primary amine, ensuring the observed phase transition is purely physical (melting) rather than chemical decomposition.

-

-

Temperature Program: Equilibrate the sample at 25 °C, then heat at a rate of 10 °C/min up to 250 °C.

-

Causality: A 10 °C/min ramp rate optimizes the signal-to-noise ratio for the heat flow sensor while minimizing thermal lag, allowing for the precise identification of the extrapolated onset temperature (the true melting point).

-

-

TGA Cross-Validation: Concurrently run Thermogravimetric Analysis (TGA) on a separate aliquot under identical heating conditions.

-

Causality: Amine hydrochloride salts can sometimes sublime or decompose near their melting points. If a mass loss event in the TGA aligns with the DSC endotherm, the "melting point" is actually a decomposition temperature ( Td ). This self-validating step prevents the mischaracterization of thermal stability.

-

Protocol 2: Free Base Liberation for Synthesis

When coupling reactions (e.g., amidation or SNAr) require the free amine, the HCl salt must be neutralized. Typically, reactions are run at elevated temperatures (e.g., 130 °C in NMP)[3], making the purity of the free base critical.

-

Dissolution & Basification: Dissolve the HCl salt in a minimal volume of deionized water. Slowly add 1M NaOH until the aqueous layer reaches pH > 10.

-

Causality: The conjugate acid of the primary cyclobutylamine has a pKa of approximately 8.5–9.0. Elevating the pH to >10 ensures >99% deprotonation, converting the water-soluble salt into the lipophilic free base.

-

-

Extraction: Extract the aqueous layer three times with dichloromethane (DCM).

-

Causality: DCM provides optimal partitioning for the slightly polar methylsulfone-containing free base while allowing for easy solvent removal under reduced pressure due to its low boiling point (39.6 °C).

-

-

Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at < 30 °C.

-

Causality: The free base is more volatile and thermally sensitive than the salt. Keeping the water bath temperature below 30 °C prevents product loss and thermal degradation during concentration.

-

Conclusion

trans-3-Methylsulfonylcyclobutylamine is an indispensable building block for modulating lipophilicity and directing spatial geometry in modern drug discovery. Because standardized melting point data for its hydrochloride salt is largely absent from commercial literature, laboratories must employ rigorous, self-validating thermal analysis techniques like DSC and TGA. By understanding the causality behind its physicochemical behavior, researchers can seamlessly integrate this motif into complex synthetic pipelines.

References

-

trans-3-Methylsulfonylcyclobutylamine | C5H11NO2S | CID 72207485 | NIH PubChem |[Link][4]

-

WO2024133859A1 - Malt1 inhibitors | WIPO / Google Patents |[2]

-

Application of Methylsulfone in Drug Discovery | PharmaBlock / Namiki | [Link][1]

-

SUBSTITUTED PYRAZOLOPYRIMIDINES AS IRAK4 INHIBITORS - EP 3800188 A1 | European Patent Office | [Link][3]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. WO2024133859A1 - Malt1 inhibitors - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. trans-3-Methylsulfonylcyclobutylamine | C5H11NO2S | CID 72207485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. cas 1408075-97-7|| where to buy trans-3-methylsulfonylcyclobutylamine hydrochloride [chemenu.com]

The Role of trans-3-Methylsulfonylcyclobutylamine in Modern Organic Synthesis and Drug Discovery

Executive Summary

In the pursuit of highly selective and metabolically stable therapeutics, medicinal chemists increasingly rely on conformationally restricted aliphatic rings. Among these, trans-3-methylsulfonylcyclobutylamine (often utilized as its hydrochloride salt, CAS 1408075-97-7) has emerged as a premier building block. By combining the rigid, puckered geometry of a cyclobutane ring with the profound electronic and hydrogen-bonding characteristics of a methylsulfonyl group, this diametric molecule offers unique vectorial projections for pharmacophore design.

This technical guide explores the structural rationale, synthetic methodologies, and practical applications of trans-3-methylsulfonylcyclobutylamine, providing a self-validating framework for its integration into targeted drug discovery programs, such as MALT1 and JAK1 inhibitors.

Structural and Electronic Rationale in Drug Design

The utility of trans-3-methylsulfonylcyclobutylamine stems from two distinct structural features:

-

Conformational Restriction: Unlike flexible alkyl chains, the cyclobutane ring restricts the spatial arrangement of its substituents. The trans configuration forces the amine and the methylsulfonyl groups into specific pseudo-equatorial/pseudo-axial orientations. This precise geometry is critical for fitting into tight enzymatic pockets without paying the high entropic penalty associated with flexible linkers.

-

The Methylsulfonyl Moiety (-SO₂CH₃): The sulfone group is a potent hydrogen-bond acceptor and possesses a strong dipole moment. Crucially, unlike thioethers or sulfoxides, the fully oxidized sulfone is metabolically inert to further oxidation by Cytochrome P450 enzymes. This allows chemists to tune the Topological Polar Surface Area (TPSA) and lower the lipophilicity (cLogP) of a drug candidate, thereby improving aqueous solubility and mitigating off-target toxicity.

Physicochemical Profiling

To understand the impact of the methylsulfonyl substitution, we can compare it directly to the unsubstituted cyclobutylamine core.

| Property | Cyclobutylamine | trans-3-Methylsulfonylcyclobutylamine | Impact on Drug Design |

| Molecular Weight | 71.12 g/mol | 149.21 g/mol | Adds moderate mass while significantly altering electronics. |

| cLogP (est.) | 0.50 | -0.80 | Drastically increases hydrophilicity; improves solubility. |

| TPSA | 26.0 Ų | 68.5 Ų | Enhances permeability and target engagement via H-bonding. |

| H-Bond Acceptors | 1 | 3 | Sulfone oxygens provide critical interactions with kinase/protease backbones. |

| Metabolic Liability | High (amine oxidation) | Low | Sulfone electron-withdrawing effect stabilizes the ring system. |

Synthetic Methodologies & Stereochemical Control

The primary challenge in utilizing 1,3-disubstituted cyclobutanes is the generation of cis and trans isomer mixtures. Because these isomers possess nearly identical polarities and boiling points, traditional silica gel chromatography is often insufficient for resolution[1].

The synthesis typically begins with 3-(methylthio)cyclobutan-1-one. Reductive amination yields a diastereomeric mixture of the amine, which is subsequently protected. The thioether is then oxidized to the sulfone. At this stage, Supercritical Fluid Chromatography (SFC) or fractional crystallization of chiral salts is employed to isolate the pure trans isomer.

Figure 1: Step-by-step synthetic workflow for trans-3-methylsulfonylcyclobutylamine hydrochloride.

Causality in Reagent Selection:

-

Oxidation: Oxone (potassium peroxymonosulfate) is frequently preferred over mCPBA for the oxidation step. Oxone is a greener reagent, highly chemoselective for sulfides to sulfones, and avoids the generation of reactive epoxide byproducts or N-oxidation of the protected amine.

-

Separation: SFC utilizes supercritical CO₂ as the mobile phase. The subtle differences in the three-dimensional spatial arrangement of the cis and trans Boc-protected intermediates interact differently with chiral stationary phases, allowing for baseline resolution that standard reversed-phase HPLC cannot achieve[1].

Applications in Targeted Therapies

Case Study 1: MALT1 Inhibitors (Immunology & Oncology)

MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a unique paracaspase that drives NF-κB signaling. Aberrant MALT1 activity is a hallmark of various B-cell lymphomas. Recent patent literature[2] highlights the use of trans-3-methylsulfonylcyclobutylamine as a critical nucleophile in synthesizing MALT1 inhibitors. The amine is coupled to a core heterocyclic scaffold, where the trans-sulfone group projects directly into a solvent-exposed polar region of the MALT1 active site, forming stabilizing hydrogen bonds with the protein backbone while avoiding steric clashes.

Figure 2: MALT1 paracaspase signaling pathway and targeted inhibition mechanism.

Case Study 2: JAK1 Selectivity SAR

During the development of Abrocitinib (PF-04965842), an FDA-approved JAK1 inhibitor for atopic dermatitis, researchers extensively explored the cyclobutylamine core[1]. While the final clinical candidate utilizes the cis isomer, the trans isomer was systematically synthesized, isolated via SFC, and evaluated. Testing the trans isomer was scientifically imperative to map the spatial constraints of the JAK1 vs. JAK2 ATP-binding pockets. The trans geometry altered the trajectory of the sulfone, providing critical Structure-Activity Relationship (SAR) data that proved the cis configuration was required for optimal hydrogen bonding with the Arg980 residue in the kinase domain.

Experimental Protocol: Amide Coupling Workflow

To ensure reproducibility and trustworthiness in your synthesis, the following is a self-validating protocol for coupling trans-3-methylsulfonylcyclobutylamine hydrochloride to a target carboxylic acid.

Objective: Synthesize a target amide with >95% conversion and minimal epimerization.

Materials:

-

Target Carboxylic Acid (1.0 equiv)

-

trans-3-Methylsulfonylcyclobutylamine hydrochloride (1.2 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

-

Pre-Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at room temperature under N₂ for 15 minutes.

-

Causality: Pre-activation forms the highly reactive OAt-ester intermediate. Waiting 15 minutes ensures complete activation before the amine is introduced, preventing the amine from reacting directly with the coupling reagent to form unreactive guanidinium byproducts.

-

-

Amine Introduction: Add trans-3-methylsulfonylcyclobutylamine hydrochloride (1.2 equiv) followed by the remaining DIPEA (1.5 equiv).

-

Causality: The hydrochloride salt is highly stable and non-hygroscopic. The secondary addition of DIPEA serves specifically to neutralize the HCl salt in situ, liberating the free nucleophilic amine.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. Monitor progression via LC-MS. The product mass should appear alongside the disappearance of the OAt-ester.

-

Workup (Self-Validating Step): Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl solution (3x).

-

Causality: DMF is highly miscible with organic solvents. Washing with 5% LiCl drastically increases the partition coefficient of DMF into the aqueous layer, ensuring the crude organic extract is free of solvent contamination prior to concentration.

-

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (typically using a gradient of Dichloromethane to Methanol) to yield the pure amide.

Conclusion

trans-3-Methylsulfonylcyclobutylamine represents a triumph of modern rational drug design, offering a perfect amalgamation of conformational rigidity, metabolic stability, and tunable polarity. Whether deployed as the primary pharmacophore in MALT1 inhibitors or utilized as a critical SAR tool in kinase selectivity profiling, mastering the synthesis and application of this building block is essential for any contemporary medicinal chemistry program.

References

-

Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, ACS Publications.[Link]

- Malt1 inhibitors.

-

trans-3-Methylsulfonylcyclobutylamine (CID 72207485). PubChem, National Institutes of Health.[Link]

Sources

Technical Whitepaper: Toxicological Profiling and Self-Validating Handling Protocols for trans-3-Methylsulfonylcyclobutylamine

Executive Summary

In modern drug discovery, functionalized cyclobutanes are highly valued for their ability to improve the pharmacokinetic properties of lead compounds by introducing conformational rigidity and favorable vector geometries. Among these, trans-3-methylsulfonylcyclobutylamine is a critical building block. However, its unique molecular architecture—combining a basic primary amine with a highly polar methylsulfonyl group—presents specific toxicological hazards.

As a Senior Application Scientist, I approach the handling of such novel intermediates not merely as a compliance exercise, but as a system of applied physical chemistry. This whitepaper deconstructs the physicochemical causality behind the compound's toxicity and establishes self-validating laboratory protocols to ensure absolute safety and experimental integrity.

Molecular Architecture and Physicochemical Causality

To understand the handling requirements of trans-3-methylsulfonylcyclobutylamine, we must first analyze its structure. The molecule features a strained cyclobutane ring substituted with a primary amine (-NH₂) and a methylsulfonyl group (-SO₂CH₃) in a trans configuration.

-

The Amine Nucleophile: The primary amine is highly basic. In its free base form, it is volatile and prone to atmospheric oxidation. To mitigate this, the compound is almost exclusively synthesized, shipped, and handled as a hydrochloride salt (CAS: 1408075-97-7) [1][1].

-

The Sulfonyl Motif: The -SO₂CH₃ group is a strong electron-withdrawing group (EWG). It imparts significant polarity and aqueous solubility to the molecule, which directly influences how the compound interacts with human mucosal membranes upon exposure.

-

Physical State Causality: While the hydrochloride salt eliminates the volatility of the free base, it introduces a new physical hazard: the generation of fine, electrostatically charged crystalline dust.

Toxicological Profile and Mechanisms of Action

According to the standardized [2][2], trans-3-methylsulfonylcyclobutylamine hydrochloride triggers several specific GHS hazard classifications. Understanding the causality behind these classifications is essential for designing effective engineering controls.

-

Acute Oral Toxicity (H302): The low molecular weight (185.67 g/mol ) and high aqueous solubility of the HCl salt facilitate rapid systemic absorption through the gastrointestinal tract if ingested[2].

-

Skin and Serious Eye Irritation (H315, H319): When the crystalline dust contacts the tear film of the eye or the natural moisture of the skin, it dissolves rapidly. The localized concentration of the amine (even as a salt) can disrupt cellular lipid bilayers, leading to rapid protein denaturation and localized inflammation[2].

-

Respiratory Tract Irritation (H335): Inhalation of the fine powder leads to deposition in the upper respiratory tract. The amphiphilic nature of the molecule allows it to penetrate the mucosal lining, causing acute irritation and coughing[2].

Quantitative Hazard Summary

| Parameter | Data / Classification | Mechanistic Implication |

| Chemical Formula | C₅H₁₂ClNO₂S (HCl salt) | High polarity; water-soluble; dust generation risk. |

| Molecular Weight | 185.67 g/mol | Small molecule; rapid mucosal and GI absorption. |

| CAS Number | 1408075-97-7 | Unique identifier for the stabilized hydrochloride salt. |

| Oral Toxicity | Category 4 (H302) | Harmful if swallowed; requires strict hygiene controls. |

| Dermal/Ocular Hazard | Category 2/2A (H315, H319) | Localized tissue irritation driven by amine chemistry. |

| Respiratory Hazard | Category 3 (H335) | Fine dust aerosolization severely irritates airways. |

Visualizing the Hazard and Handling Workflows

Figure 1: Exposure pathways and mechanistic toxicity of trans-3-methylsulfonylcyclobutylamine.

Figure 2: Self-validating decontamination workflow for amine-based chemical spills.

Engineering Controls and Self-Validating Protocols

In rigorous scientific environments, a protocol must do more than instruct; it must verify its own success. The following methodologies employ self-validating systems to ensure that handling and decontamination of trans-3-methylsulfonylcyclobutylamine are mathematically and chemically confirmed.

Protocol 1: Self-Validating Gravimetric Transfer

Objective: Safely weigh and transfer the fine hydrochloride powder without aerosol exposure (mitigating H335 risks)[2]. Causality: Standard gravimetric transfers fail because triboelectric charging (static electricity) causes fine powders to repel from spatulas and aerosolize.

Step-by-Step Methodology:

-

Environmental Setup: Ensure the fume hood face velocity is strictly maintained between 80–100 fpm. Don standard PPE (nitrile gloves, safety goggles, lab coat).

-

Anti-Static Treatment: Discharge the polymeric weigh boat and metal spatula using an anti-static ionizer gun for 5 seconds. Causality: Neutralizing static prevents the fine salt from becoming airborne dust.

-

Tare & Transfer: Place the weigh boat on the analytical balance and tare. Carefully transfer the required mass of the compound. Record the exact mass ( Minitial ).

-

Execution: Transfer the powder directly into the reaction vessel.

-

Self-Validation Step (Mass Balance): Reweigh the "empty" weigh boat ( Mresidual ). The transfer is mathematically validated only if Mresidual<0.001×Minitial . If the residual mass is higher, static cling is still present, indicating a failed transfer and a potential contamination risk.

-

Storage: Immediately cap the stock bottle, seal with Parafilm, and store in a desiccator to prevent hygroscopic degradation.

Protocol 2: Chemical Quenching and Spill Decontamination

Objective: Neutralize and remove accidental benchtop spills of the compound. Causality: Dry sweeping amine powders exacerbates respiratory hazards by generating airborne particulates. The scientifically sound approach relies on acid-base chemistry to quench the hazard at the source.

Step-by-Step Methodology:

-

Containment: Do not brush or sweep the powder. Immediately isolate the spill zone and maximize fume hood exhaust.

-

Chemical Quenching: Spray a 1% aqueous citric acid solution around the perimeter of the spill, working inward. Causality: The mild acid fully protonates any free amine species, locking the compound into a highly soluble, non-volatile state and suppressing all aerosolization risks.

-

Absorption: Place inert absorbent pads over the wetted spill. Allow 2 minutes for complete dissolution and absorption into the matrix.

-

Self-Validation Step (Chemical Verification): Wipe the decontaminated area with a wet swab and test the swab with wide-range pH indicator paper.

-

Validation: A neutral pH (6.5–7.5) chemically confirms the complete removal of the basic amine.

-

Failure Loop: If the pH reads >7.5, residual amine is present. This triggers a mandatory re-application of the citric acid quench (as shown in Figure 2).

-

References

Sources

Application Note: Strategies and Protocols for Amide Coupling Reactions with trans-3-Methylsulfonylcyclobutylamine

Introduction: The Value of the Sulfonylcyclobutane Moiety in Modern Drug Discovery

The cyclobutane ring, a "bioisostere" for various functional groups, has become an increasingly important structural motif in medicinal chemistry. Its rigid, three-dimensional geometry allows for precise vectoral positioning of substituents, enabling chemists to fine-tune molecular shape, improve metabolic stability, and modulate physicochemical properties. Within this class, trans-3-methylsulfonylcyclobutylamine stands out as a valuable building block. The methylsulfonyl group imparts polarity and can act as a hydrogen bond acceptor, often improving aqueous solubility and cell permeability, while the primary amine serves as a critical handle for molecular elaboration.

The amide bond is one of the most fundamental and frequently formed linkages in pharmaceutical development.[1] Consequently, the ability to reliably and efficiently couple trans-3-methylsulfonylcyclobutylamine with a diverse range of carboxylic acids is paramount. This application note provides a detailed guide for researchers, offering mechanistic insights, two robust, field-proven protocols, and a comparative analysis to facilitate the successful incorporation of this key amine into target molecules.

The Fundamental Principle: Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine to form an amide is kinetically unfavorable under standard conditions. The primary obstacle is a rapid acid-base reaction that forms a thermodynamically stable but unreactive ammonium carboxylate salt.[1] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," transforms the carboxyl group into a highly electrophilic species that is readily attacked by the amine nucleophile.[2]

This guide focuses on two of the most prevalent and reliable classes of coupling reagents:

-

Carbodiimides: Cost-effective and widely used reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Uronium/Aminium Salts: Highly efficient and rapid reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Mechanistic Insights: Understanding Your Coupling Reagents

A clear understanding of the reaction mechanism is crucial for protocol selection and troubleshooting.

Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides facilitate amide bond formation by first reacting with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is the primary activated species. However, it is prone to an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct, which can significantly lower the yield.[3][4]

To mitigate this side reaction, additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure are indispensable. These additives act as nucleophilic traps, intercepting the O-acylisourea to form a more stable active ester (e.g., an HOBt-ester).[4][5] This new intermediate is sufficiently reactive to be attacked by the amine but is far less susceptible to rearrangement, thus preserving the activated acid for productive amide formation.

Caption: EDC/HOBt mechanism highlighting the key O-acylisourea intermediate.

Uronium Salt-Mediated Coupling (HATU)

HATU is a uronium/aminium salt derived from HOAt (1-hydroxy-7-azabenzotriazole). Its high reactivity stems from the formation of a highly potent OAt-active ester.[6] The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The resulting carboxylate anion then attacks HATU to form the active ester, releasing tetramethylurea.[1] The amine subsequently attacks the activated ester to yield the desired amide. The nitrogen atom in the pyridine ring of the HOAt moiety is believed to accelerate the coupling step through anchimeric assistance, contributing to HATU's exceptional efficiency, especially for challenging or sterically hindered substrates.[6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. hepatochem.com [hepatochem.com]

- 3. Carbodiimide - Wikipedia [en.wikipedia.org]

- 4. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

Application Notes and Protocols: Incorporating trans-3-Methylsulfonylcyclobutylamine in Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Specificity and Improved Physicochemical Properties in Kinase Inhibitors

The development of small-molecule kinase inhibitors remains a cornerstone of modern therapeutic research, particularly in oncology and immunology.[1] A primary challenge in this field is achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities.[2] Concurrently, optimizing the physicochemical properties of these inhibitors is crucial for ensuring favorable pharmacokinetics, including oral bioavailability and metabolic stability.[3][4]

This guide focuses on the strategic incorporation of the trans-3-methylsulfonylcyclobutylamine moiety into kinase inhibitor scaffolds. This building block is gaining attention in medicinal chemistry for its potential to confer desirable structural and physical properties. The rigid, three-dimensional nature of the cyclobutane ring can enable more precise interactions within the kinase active site, potentially leading to enhanced selectivity.[5] Furthermore, the polar sulfone group can improve aqueous solubility and introduce hydrogen bonding capabilities, which can be pivotal for target engagement and improved pharmacokinetic profiles.[6]

This document will provide a comprehensive overview of the rationale for using trans-3-methylsulfonylcyclobutylamine, a detailed synthetic protocol for its incorporation, and methodologies for the in vitro and in vivo evaluation of the resulting kinase inhibitors.

I. Design Rationale: Why trans-3-Methylsulfonylcyclobutylamine?

The decision to incorporate a specific chemical moiety into a drug candidate is a critical step in the design process, guided by structure-activity relationship (SAR) principles.[7] The trans-3-methylsulfonylcyclobutylamine scaffold offers several potential advantages in kinase inhibitor design:

-

Three-Dimensionality for Enhanced Selectivity: The non-planar, rigid structure of the cyclobutane ring introduces a three-dimensional vector into the ligand, allowing for the exploration of deeper or less conventional pockets within the kinase ATP-binding site. This can lead to improved selectivity over other kinases that may have a more planar binding site.[8]

-

Improved Physicochemical Properties: The methylsulfonyl group is a polar functional group known to enhance the aqueous solubility of drug candidates. This is a critical parameter for improving oral bioavailability and formulation feasibility.

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug candidate.

-

Hydrogen Bonding Capabilities: The oxygen atoms of the sulfone can act as hydrogen bond acceptors, potentially forming key interactions with amino acid residues in the kinase active site, thereby increasing binding affinity.[6]

-

Vectorial Exit from the Binding Pocket: The trans stereochemistry of the amine and methylsulfonyl groups on the cyclobutane ring provides a defined exit vector for the rest of the inhibitor scaffold, allowing for precise positioning of other functional groups to interact with solvent-exposed regions or other parts of the kinase.

Figure 1: Logical relationships in the design rationale for using trans-3-methylsulfonylcyclobutylamine.

II. Synthesis of Kinase Inhibitors Incorporating trans-3-Methylsulfonylcyclobutylamine

The following is a generalized synthetic protocol for the incorporation of trans-3-methylsulfonylcyclobutylamine into a kinase inhibitor scaffold. This protocol assumes the presence of a suitable electrophilic partner on the core kinase inhibitor scaffold (e.g., a heterocyclic chloride or an aldehyde for reductive amination). The starting material, trans-3-methylsulfonylcyclobutylamine hydrochloride, is commercially available.

Protocol 1: Amide Coupling

This protocol is suitable when the kinase inhibitor scaffold possesses a carboxylic acid moiety.

Materials:

-

trans-3-Methylsulfonylcyclobutylamine hydrochloride

-

Kinase inhibitor scaffold with a carboxylic acid

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the kinase inhibitor scaffold (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

-

Add trans-3-methylsulfonylcyclobutylamine hydrochloride (1.2 eq) and PyBOP (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired kinase inhibitor.

Protocol 2: Reductive Amination

This protocol is applicable when the kinase inhibitor scaffold contains an aldehyde functional group.

Materials:

-

trans-3-Methylsulfonylcyclobutylamine hydrochloride

-

Kinase inhibitor scaffold with an aldehyde

-

Triethylamine (TEA)

-

Sodium triacetoxyborohydride

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Suspend the kinase inhibitor scaffold (1.0 eq) and trans-3-methylsulfonylcyclobutylamine hydrochloride (1.2 eq) in anhydrous DCM.

-

Add TEA (2.5 eq) and stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Figure 2: Generalized workflow for synthesizing kinase inhibitors with the target moiety.

III. In Vitro Evaluation of Kinase Inhibitor Potency and Selectivity

A thorough in vitro evaluation is essential to characterize the potency and selectivity of the newly synthesized kinase inhibitors.

Protocol 3: Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) using a fluorescence-based assay.

Materials:

-

Recombinant target kinase

-

Fluorescently labeled kinase substrate peptide

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Synthesized kinase inhibitor

-

Dimethyl sulfoxide (DMSO)

-

384-well microplates

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

-

In a 384-well plate, add a small volume (e.g., 2 µL) of each inhibitor concentration to the appropriate wells. Include DMSO-only wells as a no-inhibitor control.

-

Prepare a solution of the recombinant kinase and the substrate peptide in the kinase assay buffer. Add this mixture to all wells.

-

Initiate the kinase reaction by adding ATP solution to all wells. The final ATP concentration should be at or near the Km value for the specific kinase.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will produce a fluorescent signal proportional to the amount of phosphorylated substrate.

-

Read the fluorescence intensity in each well using a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Normalize the data with the no-inhibitor control as 100% activity and a no-enzyme control as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 4: Cell-Based Kinase Inhibition Assay

This assay measures the ability of the inhibitor to block the phosphorylation of a downstream substrate in a cellular context.

Materials:

-

Cancer cell line known to be dependent on the target kinase

-

Cell culture medium and supplements

-

Synthesized kinase inhibitor

-

DMSO

-

Lysis buffer

-

Phospho-specific antibody for the downstream substrate

-

Total protein antibody for the downstream substrate

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP)

-

Western blot apparatus and reagents

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the synthesized inhibitor (prepared in DMSO and diluted in culture medium) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO only).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform a Western blot analysis using the phospho-specific and total protein antibodies for the downstream substrate.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Plot the percentage of inhibition of phosphorylation versus the inhibitor concentration to determine the cellular IC50.

IV. In Vivo Evaluation of Efficacy and Pharmacokinetics

Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Protocol 5: Xenograft Tumor Model for Efficacy Studies

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation

-

Synthesized kinase inhibitor

-

Vehicle for drug formulation (e.g., a mixture of saline, PEG, and Tween 80)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Implant the cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the synthesized inhibitor (formulated in the vehicle) to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Protocol 6: Pharmacokinetic (PK) Study

Materials:

-

Healthy mice or rats

-

Synthesized kinase inhibitor

-

Vehicle for drug formulation

-

Blood collection supplies (e.g., EDTA tubes)

-

LC-MS/MS system for drug concentration analysis

Procedure:

-

Administer a single dose of the synthesized inhibitor to the animals via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the inhibitor at each time point.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

V. Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Table 1: In Vitro Activity of Kinase Inhibitors

| Compound | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Cellular IC50 (nM) |

| Reference Inhibitor | X | Y | Z |

| Inhibitor-001 | A | B | C |

| Inhibitor-002 | D | E | F |

Table 2: Pharmacokinetic Parameters of Inhibitor-001 in Mice

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |

| Oral | 10 | 500 | 2 | 2500 | 6 |

| IV | 2 | 1200 | 0.25 | 1800 | 5.5 |

VI. Conclusion

The incorporation of trans-3-methylsulfonylcyclobutylamine represents a promising strategy in modern kinase inhibitor design. Its unique three-dimensional structure and favorable physicochemical properties can contribute to enhanced selectivity and improved pharmacokinetic profiles. The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of kinase inhibitors containing this valuable building block, from initial design and synthesis to in vitro and in vivo characterization. Rigorous adherence to these methodologies will enable researchers to effectively explore the potential of this and other novel chemical scaffolds in the ongoing quest for more effective and safer targeted therapies.

VII. References

-

The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. PMC. [Link]

-

Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Figshare. [Link]

-

Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. ResearchGate. [Link]

-

a) Structure of JAK inhibitors. b) Synthesis of triquinazine-based JAK... ResearchGate. [Link]

-

TYK2 inhibitor synthesis and intermediate thereof. Google Patents.

-

Fragment-based discovery of JAK-2 inhibitors. PubMed. [Link]

-

Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279. ACS Publications. [Link]

-

Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases. PubMed. [Link]

-

Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. PubMed. [Link]

-

Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]

-

METHOD FOR SYNTHESIZING KEY INTERMEDIATE OF JAK KINASE INHIBITOR. WIPO Patentscope. [Link]

-

Structure-Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC. [Link]

-

Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors. PubChem. [Link]

-

Synthesis method of ruxolitinib intermediate. Eureka by PatSnap. [Link]

-

Synthetic method of JAK inhibitor. Google Patents.

-

Structure-Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. PMC. [Link]

-

JAK selective inhibitors for use in treatment of chronic neutrophilic leukemia and atypical chronic myeloid leukemia. Google Patents.

-

Research progress of TRK inhibitors and their structure-activity relationship. ResearchGate. [Link]

-

Sidechain structure-activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

-

Structure-Activity Relationships Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). MDPI. [Link]

-

Effects of CYP3A inhibitors on the pharmacokinetics of quizartinib, a potent and selective FLT3 inhibitor, and its active metabolite. PubMed. [Link]

-

Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. MDPI. [Link]

-

The Impact of Drug Interactions with Tyrosine Kinase Inhibitors on Adverse Event Development based on the changes of drug concentration level: Meta-analysis. Korean Journal of Clinical Pharmacy. [Link]

-